An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-B]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine. This heterocyclic compound is of significant interest to the medicinal chemistry and drug discovery sectors due to its unique structural features, which include the pharmacologically relevant oxazolo[5,4-b]pyridine core, a reactive chloro substituent, and an electron-withdrawing trifluoromethyl group. The strategic incorporation of a trifluoromethyl moiety is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide will delve into the synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.
Introduction
The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system found in numerous biologically active compounds. Its structural similarity to purine bases allows it to interact with a variety of biological targets. The introduction of a chlorine atom at the 6-position provides a handle for further chemical modification through nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries. Furthermore, the 2-(trifluoromethyl) group significantly influences the electronic properties and metabolic stability of the molecule, making 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine a valuable building block in drug discovery programs.[1]
Physicochemical Properties
Precise experimental data for the physical properties of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine are not extensively reported in publicly available literature. However, based on the analysis of structurally related compounds, the following properties can be predicted.
Structure and-Molecular Formula
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Molecular Formula: C₇H₂ClF₃N₂O
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Molecular Weight: 222.55 g/mol
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Chemical Structure:
A 2D representation of the chemical structure of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature based on analogous structures. |
| Boiling Point | Not available | |
| Solubility | Not available | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Appearance | Not available | Predicted to be a white to off-white solid. |
Spectroscopic Data
1H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine ring. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.
13C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).
Chemical Properties and Reactivity
The chemical reactivity of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is dictated by the interplay of its functional groups.
Reactivity of the Oxazolo[5,4-b]pyridine Core
The fused heterocyclic system is generally stable. The pyridine nitrogen can be protonated or quaternized. The oxazole ring is susceptible to cleavage under strong acidic or basic conditions.
Reactivity of the 6-Chloro Group
The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for the diversification of the core structure.
Influence of the 2-(Trifluoromethyl) Group
The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the oxazole ring and can influence the regioselectivity of reactions on the pyridine ring. It also increases the metabolic stability of the molecule by blocking potential sites of oxidation.[2]
"6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophilic Aromatic Substitution (SNAr) at C6" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ring Opening/Modification" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pyridine N-functionalization" [fillcolor="#FBBC05", fontcolor="#202124"]; "Diverse Analogs" [shape="ellipse", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
"6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine" -> "Nucleophilic Aromatic Substitution (SNAr) at C6" [label=" R-NH2, R-OH, R-SH"]; "Nucleophilic Aromatic Substitution (SNAr) at C6" -> "Diverse Analogs"; "6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine" -> "Ring Opening/Modification" [label=" Strong Acid/Base"]; "6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine" -> "Pyridine N-functionalization" [label=" Alkylation/Oxidation"]; }
Key reaction pathways for 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.
Synthesis
A general and established method for the synthesis of the oxazolo[5,4-b]pyridine scaffold involves the cyclization of a 2-acylamino-3-hydroxypyridine precursor.[3] For the synthesis of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine, a plausible synthetic route is outlined below.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-Amino-6-chloro-3-hydroxypyridine
This intermediate can be prepared from commercially available 2-amino-3-hydroxypyridine through regioselective chlorination.
Step 2: Acylation with Trifluoroacetic Anhydride
The amino group of 2-amino-6-chloro-3-hydroxypyridine is acylated with trifluoroacetic anhydride to yield the corresponding trifluoroacetamide intermediate.
Step 3: Cyclodehydration
The trifluoroacetamide intermediate undergoes intramolecular cyclodehydration to form the final product, 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine. This step is typically carried out using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.[3]
A [label="2-Amino-3-hydroxypyridine"]; B [label="Chlorination"]; C [label="2-Amino-6-chloro-3-hydroxypyridine"]; D [label="Acylation with (CF3CO)2O"]; E [label="2-(Trifluoroacetamido)-6-chloro-3-hydroxypyridine"]; F [label="Cyclodehydration (e.g., POCl3)"]; G [label="6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Proposed synthetic workflow for 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine make it an attractive scaffold for the development of novel therapeutic agents.
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Kinase Inhibitors: The oxazolopyridine core can act as a hinge-binding motif in various kinases, which are important targets in oncology and inflammatory diseases.[4]
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Antimicrobial Agents: The trifluoromethylpyridine moiety has been explored for its potential antibacterial properties.[1]
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Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can enhance blood-brain barrier penetration, making this scaffold relevant for the development of CNS-active compounds.
Safety and Handling
Specific safety data for 6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is not available. However, based on analogous structures, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.[5][6]
Conclusion
6-Chloro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a promising building block for medicinal chemistry and drug discovery. Its unique combination of a privileged heterocyclic core, a reactive handle for diversification, and a metabolically stabilizing group offers significant potential for the development of novel bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
